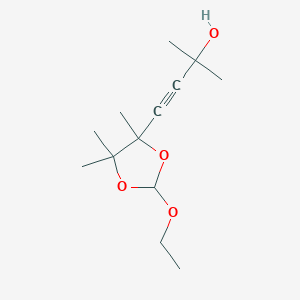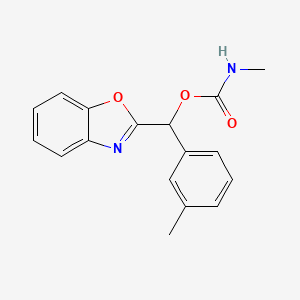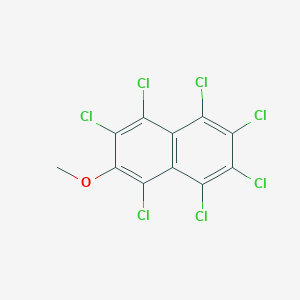
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene is a chemical compound known for its high chlorine content and unique structural properties. It is part of the naphthalene family, which consists of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of seven chlorine atoms and one methoxy group attached to the naphthalene ring, making it highly chlorinated and relatively stable.
Preparation Methods
The synthesis of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Methoxylation: The chlorinated naphthalene is then reacted with methanol in the presence of a base like sodium methoxide to introduce the methoxy group.
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including continuous flow processes and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions.
Scientific Research Applications
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of heavy chlorination on the chemical and physical properties of aromatic hydrocarbons.
Biology: Researchers investigate its interactions with biological systems to understand the impact of chlorinated compounds on living organisms.
Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the field of anticancer research.
Industry: It is used in the development of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can bind to proteins and enzymes, disrupting their normal function. It may also interact with DNA, causing mutations and other genetic alterations. The molecular targets and pathways involved include oxidative stress pathways, enzyme inhibition, and disruption of cellular signaling processes.
Comparison with Similar Compounds
1,2,3,4,5,6,8-Heptachloro-7-methoxynaphthalene can be compared with other chlorinated naphthalenes, such as:
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene: This compound has one less chlorine atom, making it slightly less stable and less reactive.
1,2,3,4,5,6,7-Heptachloronaphthalene: Lacks the methoxy group, resulting in different chemical and physical properties.
1,2,3,4,5,6,8-Octachloronaphthalene: Contains one additional chlorine atom, making it more stable but also more toxic.
The uniqueness of this compound lies in its specific combination of chlorine atoms and a methoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94797-79-2 |
|---|---|
Molecular Formula |
C11H3Cl7O |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1,2,3,4,5,6,8-heptachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H3Cl7O/c1-19-11-7(15)3-2(6(14)10(11)18)4(12)8(16)9(17)5(3)13/h1H3 |
InChI Key |
LJHDESVEXHXMFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


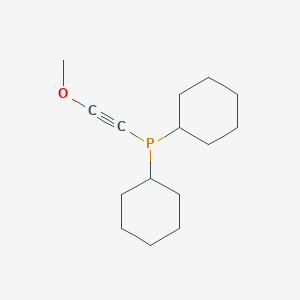
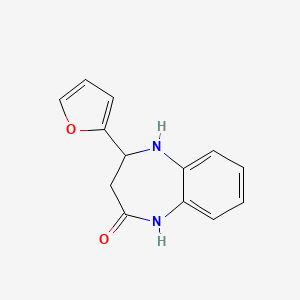
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)
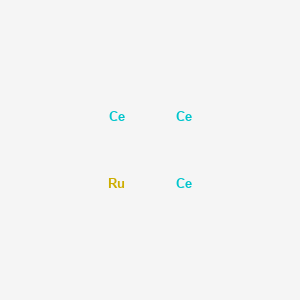
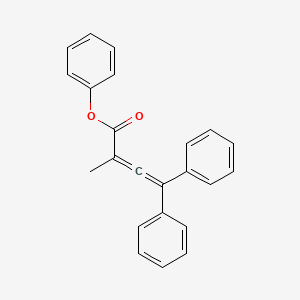
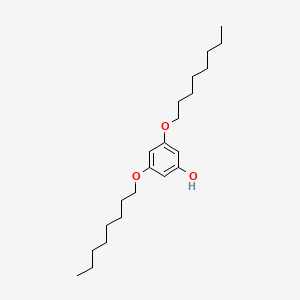
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
